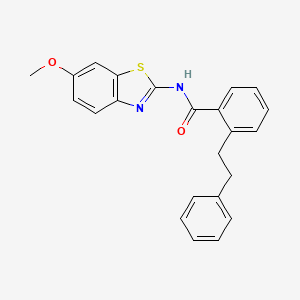
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide, also known as BMB, is a small molecule that has been widely used in scientific research due to its potential therapeutic properties. BMB is a benzamide derivative that has been synthesized and studied extensively for its ability to inhibit certain enzymes and receptors in the body. In
Mecanismo De Acción
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide's mechanism of action involves its ability to inhibit various enzymes and receptors in the body. For example, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide inhibits PDE4, an enzyme that is involved in the regulation of inflammation in the body. By inhibiting PDE4, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide can reduce inflammation and potentially treat inflammatory diseases. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide also inhibits HDAC, an enzyme that is involved in the regulation of gene expression. By inhibiting HDAC, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide can potentially treat cancer by inducing cell death in cancer cells. Finally, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide inhibits CB1, a receptor that is involved in the regulation of appetite and pain. By inhibiting CB1, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide can potentially treat obesity and chronic pain.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide's biochemical and physiological effects have been extensively studied in scientific research. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide has been shown to reduce inflammation in the body by inhibiting PDE4. It has also been shown to induce cell death in cancer cells by inhibiting HDAC. Finally, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide has been shown to reduce appetite and pain by inhibiting CB1. These effects make N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in scientific research, which means that there is a large body of literature available on its properties and potential therapeutic uses. Another advantage is that it is a small molecule, which makes it easy to synthesize and study in the lab. However, one limitation is that N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide's inhibitory effects on enzymes and receptors in the body can be non-specific, which means that it may have unintended effects on other biological processes. Another limitation is that N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide's potential therapeutic uses have not been extensively studied in clinical trials, which means that its safety and efficacy in humans is not well-established.
Direcciones Futuras
There are several future directions for N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide research. One direction is to study its potential therapeutic uses in clinical trials, particularly for the treatment of cancer, inflammatory diseases, and neurological disorders. Another direction is to study its non-specific effects on other biological processes in the body, which could help identify potential side effects and limitations for its use. Finally, future research could focus on developing derivatives of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide that have improved specificity and efficacy for specific biological processes and disease targets.
Conclusion:
In conclusion, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide, or N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide, is a small molecule that has been extensively studied in scientific research for its potential therapeutic properties. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide's inhibitory effects on enzymes and receptors in the body make it a potential candidate for the treatment of various diseases, including cancer, inflammatory diseases, and neurological disorders. However, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide's non-specific effects and limited clinical trial data suggest that further research is needed to fully understand its potential uses and limitations.
Métodos De Síntesis
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide involves a series of chemical reactions that start with the reaction of 6-methoxy-1,3-benzothiazole-2-amine with 2-bromoethylbenzene in the presence of a palladium catalyst. This reaction yields N-(6-methoxy-1,3-benzothiazol-2-yl)-2-bromoethylbenzamide, which is then reacted with phenethylamine to produce the final product, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide.
Aplicaciones Científicas De Investigación
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide has been extensively studied in scientific research due to its potential therapeutic properties. It has been shown to have inhibitory effects on various enzymes and receptors in the body, including phosphodiesterase 4 (PDE4), histone deacetylase (HDAC), and cannabinoid receptor 1 (CB1). These inhibitory effects make N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide a potential candidate for the treatment of various diseases, including cancer, inflammatory diseases, and neurological disorders.
Propiedades
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-27-18-13-14-20-21(15-18)28-23(24-20)25-22(26)19-10-6-5-9-17(19)12-11-16-7-3-2-4-8-16/h2-10,13-15H,11-12H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGELCUGIFHAHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,6-dimethyl-4-morpholinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924665.png)
![1-[(3-methyl-2-thienyl)methyl]-4-phenylpiperazine](/img/structure/B4924669.png)
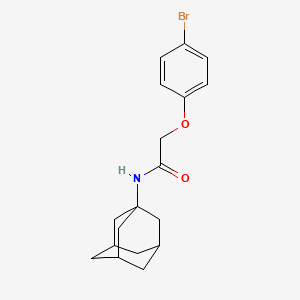
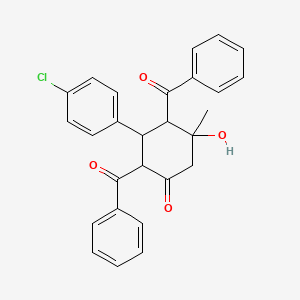

![1-{N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4924703.png)
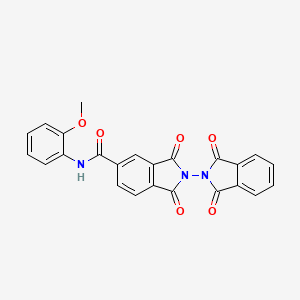
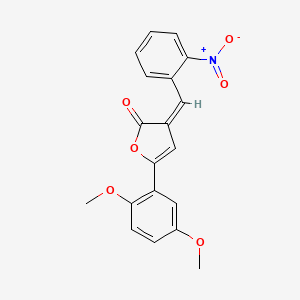
![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine](/img/structure/B4924728.png)
![2-methyl-7-{(6-methyl-2-pyridinyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4924752.png)
![2-(1,3-benzodioxol-5-yl)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)acetamide](/img/structure/B4924756.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3-butoxybenzamide](/img/structure/B4924759.png)
![N-(4-chlorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4924762.png)
